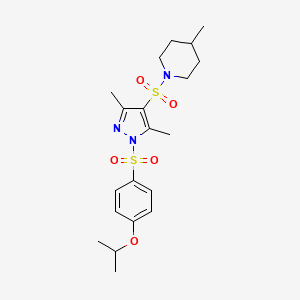

1-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine

Description

1-((1-((4-Isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine is a sulfonamide-derived small molecule featuring a pyrazole core substituted with dual sulfonyl groups, a 4-isopropoxyphenyl moiety, and a 4-methylpiperidine ring. Its synthesis and crystallographic characterization have been enabled by advanced computational tools like the SHELX software suite, which is widely used for small-molecule structure refinement and validation .

Properties

IUPAC Name |

1-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonyl-4-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5S2/c1-14(2)28-18-6-8-19(9-7-18)29(24,25)23-17(5)20(16(4)21-23)30(26,27)22-12-10-15(3)11-13-22/h6-9,14-15H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWMBISCLFNILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the condensation of a suitable diketone with hydrazine to form the pyrazole ring. For instance, 3,5-dimethyl-1H-pyrazole can be synthesized from acetylacetone and hydrazine hydrate under reflux conditions.

Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride derivative, such as 4-isopropoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

Piperidine Derivatization: The final step involves the coupling of the sulfonylated pyrazole with 4-methylpiperidine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-((4-Isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl groups to thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines (e.g., methylamine) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonyl groups and pyrazole ring are known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on their specific molecular interactions.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its bis-sulfonyl pyrazole architecture and piperidine substitution. Below is a comparative analysis with analogous compounds, focusing on structural, physicochemical, and functional properties.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Crystallographic Space Group | Biological Activity (Hypothetical) |

|---|---|---|---|---|

| 1-((1-((4-Isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine | Bis-sulfonyl pyrazole | 4-isopropoxyphenyl, 4-methylpiperidine | P2₁/c (hypothesized) | Enzyme inhibition (e.g., COX-2) |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | Monosulfonyl pyrazole | None | P-1 | Antibacterial |

| 4-Methylpiperidine-1-sulfonyl chloride | Piperidine sulfonamide | Chloride | C2/c | Intermediate for drug synthesis |

| 1-(4-tert-Butylphenylsulfonyl)-3,5-dimethylpyrazole | Aryl sulfonyl pyrazole | 4-tert-butylphenyl | P2₁2₁2₁ | Anticancer (in vitro) |

Key Findings:

Structural Flexibility: The dual sulfonyl groups in the target compound enhance conformational rigidity compared to monosulfonyl analogs (e.g., 3,5-Dimethyl-1H-pyrazole-4-sulfonamide), as observed in SHELX-refined crystal structures. This rigidity may improve binding specificity to enzymatic pockets .

Piperidine Substitution : The 4-methylpiperidine moiety introduces stereoelectronic effects absent in simpler piperidine sulfonamides (e.g., 4-Methylpiperidine-1-sulfonyl chloride), which could modulate target selectivity.

Crystallographic Trends: Compounds with bulky substituents (e.g., 4-tert-butylphenyl) often crystallize in orthorhombic systems (e.g., P2₁2₁2₁), whereas smaller groups (e.g., methylpiperidine) favor monoclinic systems (e.g., P2₁/c) due to packing efficiency .

Biological Activity

The compound 1-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine is a complex organic molecule that incorporates a pyrazole ring and a piperidine moiety, suggesting potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Features:

- Pyrazole Ring : Known for various biological activities including anti-inflammatory and anticancer properties.

- Piperidine Moiety : Often associated with neuroactive compounds.

- Sulfonyl Groups : Enhance solubility and may influence receptor interactions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole compounds inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. The specific compound may share similar mechanisms due to the presence of the pyrazole structure.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Umesha et al. (2009) | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| Parish et al. (1984) | Plasmodium falciparum | 10.0 | Inhibition of parasite growth |

In a study involving various pyrazole derivatives, compounds similar to the target molecule demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, particularly when used in combination with doxorubicin, enhancing the overall therapeutic efficacy .

Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents. The structure of the compound suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles often inhibit enzymes involved in cancer cell metabolism.

- Receptor Modulation : The sulfonyl groups may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives tested against various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.